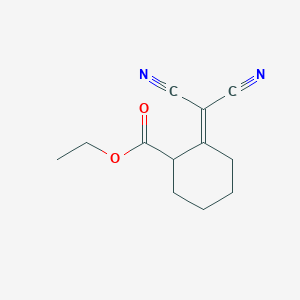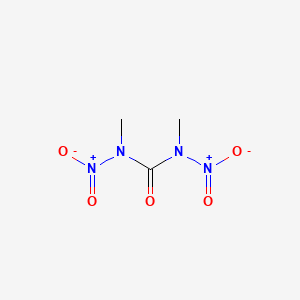
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are a group of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of trichloromethyl triazine with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency in the production process. The compound is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and achieve the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce various amine derivatives. Substitution reactions result in the formation of triazine compounds with different functional groups.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methoxyethyl)-4,6-dichloro-1,3,5-triazin-2-amine
- N-(2-methoxyethyl)-4,6-dimethyl-1,3,5-triazin-2-amine
- N-(2-methoxyethyl)-4,6-diphenyl-1,3,5-triazin-2-amine
Uniqueness
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is unique due to its trichloromethyl groups, which impart distinct chemical reactivity and properties. This makes it particularly valuable in applications requiring specific reactivity patterns, such as in the synthesis of specialized materials or in biochemical research.
Propiedades
Número CAS |
24803-13-2 |
|---|---|
Fórmula molecular |
C8H8Cl6N4O |
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H8Cl6N4O/c1-19-3-2-15-6-17-4(7(9,10)11)16-5(18-6)8(12,13)14/h2-3H2,1H3,(H,15,16,17,18) |
Clave InChI |
OGFYITNFPQHDST-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


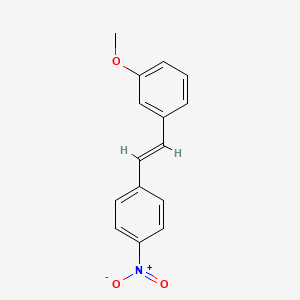

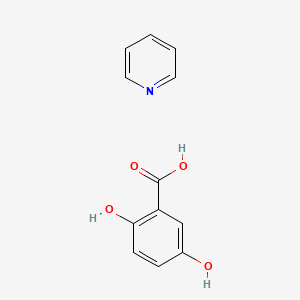
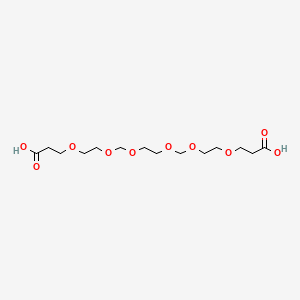


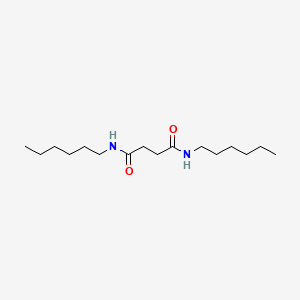
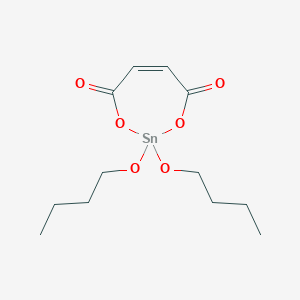
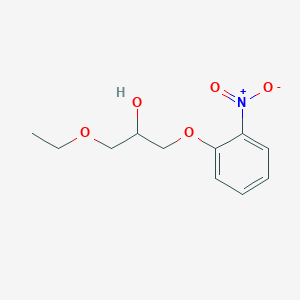
![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)
